(3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid
Overview
Description
“(3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 913835-82-2 . It has a molecular weight of 222.05 and its linear formula is C11H15BO4 .
Molecular Structure Analysis
The molecular structure of “(3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid” is represented by the linear formula C11H15BO4 .
Physical And Chemical Properties Analysis
“(3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .
Scientific Research Applications
1. Sensing and Detection Applications
Boronic acids like (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid have been utilized in sensing applications, particularly for the detection of diols and alpha-hydroxy acids. An example is the use of 3-acrylamide phenyl boronic acid in a hydrogel for creating a responsive and reversible holographic sensor for L-lactate, indicating the potential of similar boronic acids in sensing technologies (Sartain, Yang, & Lowe, 2008).
2. Carbon Nanotube Applications
Phenyl boronic acids have shown significant relevance in the modification of carbon nanotubes, demonstrating changes in photoluminescence quantum yield based on the structure of the boronic acid. This has implications for the use of (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid in modifying the optical properties of single-walled carbon nanotubes (Mu et al., 2012).
3. Photophysical Properties
Research on similar compounds like 3-Methoxyphenyl boronic acid (3MPBA) has explored their photophysical properties, such as solvatochromic shifts and quantum yield in different solvents. This research informs the potential applications of (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid in photophysical studies (Muddapur et al., 2016).
4. Analytical Chemistry
Boronic acids have been investigated for their role in bioanalytical methods and in vitro metabolite profiling of new molecules. This includes studies on boronic acid-based anticancer molecules, suggesting potential applications in the analysis of related compounds (Zagade et al., 2020).
5. Chemistry of Boronic Acid Complexes
The reactivity and formation of boronic acid complexes, including those with arylboronic acids, have been studied, providing insights into the chemical properties and potential reactions involving (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid (Nishihara, Nara, & Osakada, 2002).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
[3-(3-ethoxy-3-oxopropyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-5,8,14-15H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJGTDXOUMFFRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCC(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657174 | |
Record name | [3-(3-Ethoxy-3-oxopropyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid | |
CAS RN |
913835-82-2 | |
Record name | Benzenepropanoic acid, 3-borono-, α-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913835-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(3-Ethoxy-3-oxopropyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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